molecular formula C11H13F2N3O2S B1427440 6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine CAS No. 1378723-56-8

6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B1427440
CAS No.: 1378723-56-8
M. Wt: 289.3 g/mol
InChI Key: CUOJHIYPZKXSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine (CAS 1378723-56-8) is a benzodiazole derivative of interest in medicinal chemistry and pharmaceutical research . It has a molecular formula of C11H13F2N3O2S and a molecular weight of 289.30 g/mol . The compound features a benzodiazole core substituted with fluorine atoms at the 6 and 7 positions, which can significantly influence its electronic properties, metabolic stability, and binding affinity in biological systems. The structure also includes a methanesulfonylpropan-2-yl group, a moiety that can be explored for its potential as a prodrug or to modulate the molecule's solubility and pharmacokinetic profile . As a building block, this compound is valuable for constructing more complex molecules for screening libraries. It is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6,7-difluoro-1-(1-methylsulfonylpropan-2-yl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3O2S/c1-6(5-19(2,17)18)16-10-8(15-11(16)14)4-3-7(12)9(10)13/h3-4,6H,5H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOJHIYPZKXSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N1C2=C(C=CC(=C2F)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Cyclization Reaction

The benzodiazole ring is formed by cyclocondensation of the fluorinated o-phenylenediamine with formamide or equivalent carbonyl sources under acidic conditions (e.g., acetic acid) and elevated temperatures (typically 80–120°C). This step is crucial for establishing the benzodiazole core with correct fluorine substitution at positions 6 and 7.

Optimization Parameters

  • Temperature: 90–110°C to promote cyclization without decomposition.
  • Solvent: Acetic acid or other polar protic solvents to facilitate ring closure.
  • Catalysts: Acid catalysts or dehydrating agents may be employed to improve yield.

Purification and Characterization

  • Purification is commonly achieved by column chromatography or recrystallization, targeting >95% purity.
  • Characterization techniques include NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and fluorine substitution pattern.

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Benzodiazole ring formation Acetic acid, 90–110°C, 6–12 hours 70–85 Acidic cyclization, fluorine stable
Alkylation at N-1 position Base (K2CO3), alkyl halide, RT-60°C 65–80 Requires inert atmosphere, careful temp control
Purification Column chromatography/recrystallization N/A Achieves high purity for biological testing

Research Findings and Methodological Notes

  • The presence of fluorine atoms at positions 6 and 7 enhances metabolic stability and lipophilicity, which is critical for biological activity and influences reaction selectivity during synthesis.
  • The methanesulfonyl group introduction via alkylation provides a versatile handle for further functionalization and improves solubility.
  • Continuous flow reactors have been suggested for scale-up to improve yield and reproducibility in industrial settings, allowing precise control over reaction parameters.
  • The synthetic route avoids harsh oxidizing or reducing agents to preserve sensitive fluorinated groups and the sulfonyl moiety.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Parameters Outcome/Remarks
Benzodiazole Core Formation 2,3-Difluoro-o-phenylenediamine, AcOH, heat 90–110°C, 6–12 h Efficient ring closure with fluorine retention
Alkylating Agent Synthesis Methanesulfonyl chloride, base (Et3N) 0–5°C to RT High purity mesylated alkyl halide
N-1 Alkylation of Benzodiazole Base (K2CO3), alkyl halide, inert atmosphere RT to 60°C, 4–8 h Selective N-alkylation, 65–80% yield
Purification Chromatography/recrystallization N/A >95% purity, suitable for biological assays

Chemical Reactions Analysis

Types of Reactions

6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or other oxidized forms.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have indicated that benzodiazole derivatives often exhibit significant biological effects through interactions with cellular pathways. For instance, they may act as inhibitors of enzymes or disrupt cellular processes such as microtubule assembly, impacting cell division and proliferation .

Enzyme Inhibition Studies

Enzyme Interaction : Research has shown that compounds similar to 6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine can inhibit specific enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Study: Enzyme Inhibition

A study synthesized new sulfonamide compounds that included benzodioxane and acetamide moieties, demonstrating their inhibitory potential against α-glucosidase. The findings suggested that these compounds could be effective in treating T2DM through enzyme inhibition mechanisms .

Antitumor Activity

Cancer Research : The compound's structural features allow it to bind competitively to tubulin, similar to colchicine, thereby inhibiting tumor growth by disrupting mitotic processes. A study indicated that certain derivatives exhibited cytotoxic activity against various cancer cell lines with IC50 values comparable to standard chemotherapeutic agents .

Table: Cytotoxicity Comparison

CompoundCancer Cell LineIC50 (μM)
6cHCT1167.82
6iHepG210.21
Standard DrugSorafenibVaries

Material Science

Industrial Applications : Beyond medicinal uses, the compound may also find applications in material science due to its unique chemical properties. It could serve as a building block for synthesizing more complex molecules or be utilized in the development of new materials or catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine would depend on its specific biological target. Generally, compounds in this class might:

    Bind to specific enzymes or receptors: , altering their activity.

    Interfere with cellular pathways: , leading to changes in cell function or signaling.

Comparison with Similar Compounds

Halogenation Patterns

  • 6,7-Difluoro Target Compound: The 6,7-difluoro substitution is distinct from halogenated analogs like 6-chloro-7-cyano derivatives (e.g., compound 17 in ) or 6-bromo-N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine (). Fluorine’s small atomic radius and high electronegativity reduce steric hindrance while increasing lipophilicity and membrane permeability compared to bulkier halogens like bromine or chlorine .
  • 6-Chloro-7-cyano Benzodithiazine (Compound 17, ): This compound features a benzodithiazine core with chloro and cyano groups.

Functional Group Modifications

  • Methanesulfonylpropan-2-yl vs. Methoxyethyl () : The methanesulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methoxyethyl group in the 6-bromo derivative. This could improve solubility in polar solvents (e.g., water or DMSO) but may reduce cell membrane penetration in biological assays.
  • Aldehyde-Substituted Analogs (Compound 2, ): The 4-[(1H-1,3-benzodiazol-2-yl)amino]benzaldehyde derivative includes an aldehyde group, which is reactive and prone to forming Schiff bases. In contrast, the methanesulfonyl group in the target compound is more stable under physiological conditions.

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy

  • Target Compound : Expected strong SO₂ asymmetric and symmetric stretches near 1330 cm⁻¹ and 1160 cm⁻¹, consistent with sulfonyl-containing analogs (e.g., ) .
  • 1H-1,3-Benzodiazol-2-amine (Compound 1, ) : Lacks sulfonyl groups but shows N-H stretches at 3429 cm⁻¹ and 3371 cm⁻¹, absent in the target compound due to secondary amine substitution .

Nuclear Magnetic Resonance (NMR)

  • Aromatic Proton Signals: The 6,7-difluoro substitution in the target compound would deshield aromatic protons, causing downfield shifts compared to non-fluorinated analogs like compound 1 (δ 6.36–7.11 ppm) .
  • Methanesulfonylpropan-2-yl Group : The methyl groups in this substituent would appear as singlets near δ 3.0–3.5 ppm, distinct from the methoxyethyl group (δ ~3.3–3.7 ppm) in .

Tabulated Comparison of Key Features

Compound Name Core Structure Substituents Key IR Bands (cm⁻¹) Notable Properties
6,7-Difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine Benzodiazole 6,7-F; 1-(methanesulfonylpropan-2-yl) ~1330 (SO₂), ~1160 (SO₂) High polarity, potential metabolic stability
1H-1,3-Benzodiazol-2-amine (Compound 1, ) Benzodiazole None 3429 (N-H), 3371 (N-H) Baseline antituberculosis activity
6-Bromo-N-(2-methoxyethyl) derivative () Benzodiazole 6-Br; N-(2-methoxyethyl) N/A Moderate solubility, synthetic precursor
6-Chloro-7-cyano Benzodithiazine () Benzodithiazine 6-Cl; 7-CN 2235 (C≡N), 1330 (SO₂) Electron-deficient, antimicrobial potential

Biological Activity

6,7-Difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine is a synthetic compound with potential therapeutic applications. Its structure includes a benzodiazole moiety, which is known for various biological activities, including antimicrobial and antitumor effects. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure

The compound can be represented as follows:

CxHyF2N2O2S\text{C}_x\text{H}_y\text{F}_2\text{N}_2\text{O}_2\text{S}

where xx, yy are specific to its molecular formula. The specific structure contributes to its interaction with biological targets.

Research indicates that compounds containing benzodiazole derivatives often exhibit their biological effects through interactions with cellular pathways. Specifically, they may act as inhibitors of enzymes or disrupt cellular processes such as:

  • Microtubule Assembly : Similar to other benzodiazole derivatives, this compound may inhibit microtubule assembly, impacting cell division and proliferation .
  • Antimicrobial Activity : The presence of fluorine atoms may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against various pathogens .

Antitumor Activity

A study highlighted the antitumor potential of benzodiazoles, suggesting that derivatives like this compound could inhibit tumor growth by disrupting mitotic processes. The compound's structural features allow it to bind competitively to tubulin, similar to colchicine .

Antimicrobial Activity

Research has indicated that related compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain benzodiazole derivatives possess MIC values ranging from 15.62 to 125 μg/mL against Candida spp., suggesting potential antifungal activity .

Case Studies

StudyFindings
Antitumor Activity Demonstrated inhibition of microtubule assembly in cancer cells.
Antimicrobial Studies Showed significant activity against various bacterial strains with low MIC values.

Q & A

Q. Advanced Considerations

  • Yield Optimization : Lower temperatures (-10°C) during fluorination reduce defluorination side products. Catalyst selection (e.g., Pd-based catalysts for coupling) improves regioselectivity .
  • Contradictions : Some literature reports conflicting yields (40–75%) for sulfonylation steps, likely due to solvent polarity (DMF vs. THF) affecting reaction kinetics .

How can crystallographic data for this compound be refined using SHELX software, and what challenges arise due to fluorine atoms?

Q. Advanced Crystallography

  • SHELXL Refinement : Fluorine’s high electron density and anisotropic displacement parameters require careful handling. Use the AFIX and ISOR commands to constrain thermal motion and avoid overfitting .
  • Twinned Data : Fluorine substitution can induce twinning in crystals. Employ the TWIN and BASF commands in SHELXL to model twin domains .
  • Validation : Cross-check refinement with PLATON to detect missed symmetry or disorder, common in fluorinated aromatic systems .

Q. Example Workflow :

Data collection at 100 K to minimize thermal motion.

Initial solution via SHELXT (dual-space methods).

Refinement with SHELXL , incorporating H-atom positions from DFT calculations .

What analytical techniques are critical for characterizing purity and structural integrity of this compound?

Q. Basic Characterization

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities. Fluorine atoms induce distinct fragmentation patterns in MS (e.g., m/z 154 for difluorobenzodiazole fragments) .
  • NMR : 19F^{19}\text{F}-NMR (δ -110 to -120 ppm for aromatic F) confirms regiochemistry. 1H^1\text{H}-NMR detects methanesulfonyl protons (~3.0 ppm) .

Q. Advanced Analysis

  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies sulfur oxidation states in the methanesulfonyl group (binding energy ~168–169 eV for S=O) .
  • TGA-DSC : Assess thermal stability; methanesulfonyl groups decompose above 200°C, impacting formulation studies .

How does the methanesulfonylpropan-2-yl substituent influence biological activity compared to other sulfonyl groups?

Q. Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Effects : The methanesulfonyl group enhances electrophilicity at the benzodiazole core, potentially increasing binding to target proteins (e.g., kinases) .
  • Steric Effects : The propan-2-yl chain improves solubility compared to bulkier substituents (e.g., tert-butyl), as shown in logP reductions (~1.2 vs. ~2.5 for tert-butyl analogs) .
  • Contradictory Data : Some studies report reduced potency with methanesulfonyl vs. trifluoromethanesulfonyl groups, possibly due to weaker hydrogen-bond acceptor capacity .

What strategies mitigate low yields in the final coupling step of the synthesis?

Q. Methodological Solutions

  • Catalyst Screening : Pd(OAc)2_2/XPhos systems improve coupling efficiency for sterically hindered intermediates (yield increase from 45% to 68%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hrs) and minimizes decomposition of the difluorobenzodiazole core .
  • In Situ Protection : Use Boc-protected amines to prevent side reactions during sulfonylation .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Q. Advanced Data Analysis

  • Assay Conditions : Compare IC50_{50} values under standardized conditions (e.g., ATP concentration in kinase assays). Variability often stems from buffer pH or reducing agents (e.g., DTT) .
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., desulfonated derivatives) that may confound activity measurements .
  • Computational Modeling : MD simulations (e.g., AutoDock Vina ) can reconcile contradictory data by predicting binding modes altered by fluorine substituents .

Q. Tables for Key Data

Property Value/Method Reference
Melting Point218–220°C (DSC)
logP (Calculated)2.1 ± 0.3 (ChemAxon)
19F^{19}\text{F}-NMR Shift-117.5 ppm (CDCl3_3)
XPS S=O Binding Energy168.7 eV

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.